({1-[(3-fluorophenyl)methyl]-1H-pyrazol-4-yl}methyl)(methyl)amine
Overview
Description
({1-[(3-fluorophenyl)methyl]-1H-pyrazol-4-yl}methyl)(methyl)amine is a useful research compound. Its molecular formula is C12H14FN3 and its molecular weight is 219.26 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound contains a pyrazole ring, which is a common feature in many bioactive molecules. Pyrazole derivatives are known to exhibit a wide range of biological activities and can interact with various biological targets . .
Mode of Action
The mode of action would depend on the specific biological target that this compound interacts with. Generally, compounds like this can bind to their target proteins and modulate their activity, leading to downstream effects .
Biochemical Pathways
Without specific information, it’s difficult to say which biochemical pathways this compound might affect. Many drugs work by modulating key enzymes or receptors in biochemical pathways, leading to changes in cellular function .
Pharmacokinetics
The pharmacokinetic properties of a compound, including its absorption, distribution, metabolism, and excretion (ADME), can greatly influence its bioavailability and therapeutic effect. These properties can be quite complex and are often determined experimentally .
Result of Action
The result of the compound’s action would depend on its specific mode of action and the biochemical pathways it affects. This could range from changes in cellular function to potential therapeutic effects .
Action Environment
The action of a compound can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. These factors can affect the compound’s stability, its interaction with its target, and its overall efficacy .
Biochemical Analysis
Biochemical Properties
({1-[(3-fluorophenyl)methyl]-1H-pyrazol-4-yl}methyl)(methyl)amine: plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves the binding of the compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity.
Cellular Effects
The effects of This compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation . Additionally, it can alter gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis.
Molecular Mechanism
At the molecular level, This compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases by binding to their ATP-binding sites . This inhibition can result in the downregulation of downstream signaling pathways, ultimately affecting cellular functions such as proliferation and survival.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of This compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular functions, including alterations in cell viability and metabolic activity.
Dosage Effects in Animal Models
The effects of This compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activities . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing significant toxicity.
Metabolic Pathways
This compound: is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which catalyze its oxidation and reduction . These metabolic reactions can lead to the formation of active or inactive metabolites, influencing the compound’s overall pharmacological activity. Additionally, the compound can affect metabolic flux and metabolite levels, potentially altering cellular energy balance and biosynthetic processes.
Transport and Distribution
The transport and distribution of This compound within cells and tissues are mediated by specific transporters and binding proteins. For example, it can interact with transmembrane transporters such as the equilibrative nucleoside transporters (ENTs), facilitating its uptake and distribution within cells . The compound’s localization and accumulation in specific tissues can influence its therapeutic and toxic effects.
Subcellular Localization
The subcellular localization of This compound is crucial for its activity and function. It can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, the compound may localize to the mitochondria, where it can influence mitochondrial function and energy production. Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications.
Properties
IUPAC Name |
1-[1-[(3-fluorophenyl)methyl]pyrazol-4-yl]-N-methylmethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FN3/c1-14-6-11-7-15-16(9-11)8-10-3-2-4-12(13)5-10/h2-5,7,9,14H,6,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKULULPWJPQABJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CN(N=C1)CC2=CC(=CC=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.